molecular formula C12H11ClN2O2 B1526859 3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde CAS No. 1284907-01-2

3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

Cat. No.: B1526859
CAS No.: 1284907-01-2
M. Wt: 250.68 g/mol
InChI Key: FDULQOFVRFIXQZ-UHFFFAOYSA-N
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Description

“3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde” is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11ClN2O2/c13-11-7-10(8-16)1-2-12(11)17-6-5-15-4-3-14-9-15/h1-4,7-9H,5-6H2 . This indicates the presence of a chloro group attached to the benzene ring, an ethoxy group, and an imidazole ring.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Compounds related to "3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde" have been identified as crucial intermediates in the synthesis of biologically active molecules. For instance, imidazole derivatives are known to serve as important synthons for the preparation of compounds with potential biological activities (Davood, Alipour, & Shafiee, 2008). This highlights the compound's significance in medicinal chemistry, where it can be utilized to develop new drugs with diverse therapeutic effects.

Enzyme Catalysis and Asymmetric Synthesis

The compound's structural framework has implications in enzyme-catalyzed reactions, particularly in the asymmetric synthesis of chiral molecules. For example, benzaldehyde lyase (BAL) has been used for the enantioselective synthesis of derivatives, indicating the potential of related benzaldehyde compounds in catalysis and asymmetric synthesis (Kühl et al., 2007). This application is crucial in pharmaceutical synthesis, where the creation of chiral molecules with high enantiomeric purity is essential.

Fluorescent Probes for Biological Molecules

Chemical analogs of "this compound" have been developed as fluorescent probes for detecting biological molecules such as cysteine and homocysteine, showcasing a large emission shift upon interaction (Lin et al., 2008). This application is significant in bioanalytical chemistry, allowing for the sensitive and selective detection of amino acids, which are important biomarkers in various diseases.

Luminescence Sensing

Lanthanide metal-organic frameworks based on imidazole dicarboxylate compounds have been synthesized and shown to be selectively sensitive to benzaldehyde derivatives. These frameworks can act as fluorescence sensors for detecting specific chemicals, demonstrating the compound's potential in the development of sensing materials (Shi et al., 2015). This is particularly useful in environmental monitoring and the detection of volatile organic compounds.

Properties

IUPAC Name

3-chloro-4-(2-imidazol-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-11-7-10(8-16)1-2-12(11)17-6-5-15-4-3-14-9-15/h1-4,7-9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDULQOFVRFIXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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